molecular formula C20H30O5 B1151752 Pterisolic acid D CAS No. 1401419-88-2

Pterisolic acid D

Cat. No.: B1151752
CAS No.: 1401419-88-2
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Description

Pterisolic acid D (CAS#1401419-88-2) is a diterpenoid compound isolated from ferns of the genus Pteris, such as Pteris semipinnata. Structurally, it belongs to the kaurane diterpenoid family, characterized by a 20-carbon skeleton with multiple oxygen-containing functional groups. Its molecular formula is C20H30O5, and it has a molecular weight of 350.5 g/mol .

Properties

IUPAC Name

(1S,3R,4S,5R,9R,10R,13R,14R)-3,10-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIHLPUZVXXTHU-VDRBZVAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C4(CCCC(C4C(CC3(C2)C1=O)O)(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3([C@@]4(CCC[C@@]([C@H]4[C@@H](C[C@]3(C2)C1=O)O)(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222406
Record name Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-88-2
Record name Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Pterisolic acid D has been investigated for its potential as an anticancer agent. Studies have shown that compounds from the Pteris genus exhibit cytotoxic effects against various cancer cell lines. For instance, pterisolic acids have been demonstrated to inhibit cell proliferation and induce apoptosis in colorectal cancer cells by targeting specific signaling pathways such as Wnt/β-catenin and NF-κB .

2. Chemoprotective Effects
Research indicates that this compound may serve as a chemoprotective agent by activating the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation . This activation can potentially mitigate the adverse effects of chemotherapy, making it a candidate for supportive cancer therapy.

3. Antioxidant Properties
The antioxidant properties of this compound have been highlighted in various studies, suggesting its ability to scavenge free radicals and reduce oxidative damage in cells . This attribute is particularly significant in the context of diseases characterized by oxidative stress.

Case Study 1: Anticancer Mechanism

A study focusing on the effects of this compound on human colorectal cancer cells demonstrated that treatment resulted in decreased cell viability and increased apoptosis. The mechanism involved the downregulation of β-catenin and upregulation of p53, indicating that this compound effectively disrupts key survival pathways in cancer cells .

Case Study 2: Chemoprotection in Chemotherapy

In another investigation, this compound was shown to enhance the survival of normal cells during cisplatin treatment by activating the Nrf2 pathway. This study utilized both in vitro and in vivo models to demonstrate the compound's protective effects against chemotherapeutic agents, suggesting its potential role in reducing chemotherapy-induced toxicity .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, it is useful to compare it with other pterisolic acids derived from Pteris semipinnata. The following table summarizes key findings related to their biological activities:

Compound NameBiological ActivityMechanism of Action
Pterisolic Acid ACytotoxicity against cancer cellsInhibition of Wnt/β-catenin pathway
Pterisolic Acid BNrf2 activationCovalent modification of Keap1
This compoundAntioxidant, anticancerInduction of apoptosis, activation of Nrf2

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison

Pterisolic Acid B (CAS#1401419-86-0)
  • Structure: Contains an α,β-unsaturated carbonyl group (enone moiety), critical for its role as a Michael acceptor. Molecular formula: C20H28O4 .
  • Mechanism : Activates the Nrf2 antioxidant pathway by covalently binding to Cys171 in the Keap1-BTB domain, leading to cytoprotective gene expression .
  • Bioactivity: Induces Nrf2 nuclear translocation and downstream enzymes (e.g., HO-1, NQO1) . Protects against cisplatin-induced cytotoxicity in renal cells . SAR studies show that saturation of the enone moiety (e.g., in analog J19-2) abolishes activity .
Pterisolic Acid D
  • Structure : Differs from pterisolic acid B by additional oxygen atoms (C20H30O5 vs. C20H28O4), likely through hydroxylation or ketone groups .
  • However, the absence of an α,β-unsaturated carbonyl (inferred from molecular formula) may limit covalent binding to Cys171 .
  • Bioactivity: No direct studies reported. Cytotoxicity observed in related compounds (e.g., pterisolic acids A and C) suggests possible antitumor effects, but this remains speculative .
Other Congeners
Compound Molecular Formula Key Functional Groups Known Bioactivity
Pterisolic Acid A C20H30O4 Hydroxyl, ketone Cytotoxic against HCT-116, Hep G2, BGC-823
Pterisolic Acid C C20H30O4 Similar to A Moderate cytotoxicity
Pterisolic Acid E C20H30O4 Hydroxyl Not reported

Mechanistic Divergence

  • Oxygenation Impact : Additional hydroxyl groups in D may enhance solubility or alter target specificity but could reduce membrane permeability .

Pharmacological Potential

  • Pterisolic Acid B : Established as a lead compound for chemoprotective agents due to Nrf2 activation .
  • This compound : Requires further investigation. Structural analogs like isosteviol (CAS#27975-19-5) and tripterifordin (CAS#139122-81-9) show anti-inflammatory and antitumor activity, suggesting possible avenues for D .

Biological Activity

Pterisolic acid D is a member of the ent-kaurane diterpenoid family, isolated from various fern species, particularly Pteris semipinnata. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and cytoprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

  • Chemical Formula : C20_{20}H30_{30}O
  • Molecular Weight : 350.45 g/mol
  • CAS Number : 1401419-88-2
  • Storage Conditions : 2-8°C

1. Anti-Cancer Activity

This compound has shown promising anti-cancer properties in various studies. For instance, similar compounds like Pterisolic acid G have been reported to inhibit cell viability and induce apoptosis in human colorectal carcinoma cells. The mechanism involves the modulation of multiple signaling pathways such as Wnt/β-catenin and p53, which are critical in cancer pathogenesis .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116 (Colorectal)TBDInduces apoptosis through ROS generation
Pterisolic acid GHCT116 (Colorectal)25Inhibits viability via Wnt/β-catenin pathway

2. Cytoprotective Effects

Research indicates that this compound may activate the Nrf2 pathway, a crucial regulator of cellular defense against oxidative stress. This activation leads to increased expression of cytoprotective enzymes, which help mitigate damage from environmental stressors and chemotherapy agents .

Case Study: Nrf2 Activation

In a study focused on pterisolic acid B (a related compound), it was found that the compound activates Nrf2 by modifying specific cysteine residues within Keap1, thus preventing Nrf2 degradation. This mechanism enhances the cell's antioxidant response and protects against cisplatin-induced cytotoxicity .

3. Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory activity. Compounds derived from ferns have been shown to modulate inflammatory pathways, potentially reducing conditions associated with chronic inflammation .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReferences
Anti-CancerHigh ,
CytoprotectiveModerate ,
Anti-InflammatoryHigh ,

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in cancer cells.
  • Nrf2 Pathway Activation : Enhances cellular defense mechanisms against oxidative stress.
  • Modulation of Signaling Pathways : Influences pathways involved in cell proliferation and survival.

Q & A

Q. What experimental methodologies are employed to isolate and characterize Pterisolic acid D from natural sources?

Q. How is the purity of this compound assessed, and what thresholds are considered acceptable in pharmacological studies?

Methodological Answer: Purity is quantified using analytical techniques such as HPLC (with UV detection at relevant λmax), GC-MS, or elemental analysis. A purity threshold of ≥95% is generally required for in vitro assays, while ≥98% is preferred for in vivo studies to minimize confounding variables. For example, Pterisolic acid F (a structural analog) was reported at ≥97% purity using reverse-phase HPLC with a C18 column and acetonitrile-water gradient . Researchers should include chromatograms and integration values in supplementary materials to support purity claims .

Advanced Research Question

Q. How can researchers resolve contradictions in NMR or mass spectrometry data between synthetic and naturally derived this compound?

Methodological Answer: Discrepancies often arise from isotopic patterns, solvent artifacts, or stereochemical variations. To address this:

Reproduce Synthetic Conditions: Ensure synthetic protocols match natural extraction conditions (e.g., temperature, pH).

Isotopic Labeling: Use ¹³C-labeled precursors during synthesis to track isotopic shifts in MS/MS fragmentation patterns.

Computational Modeling: Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values for candidate structures.

Cocrystallization Studies: Resolve stereochemical ambiguities via X-ray crystallography .
Contradictions should be documented in tabular form, comparing observed vs. expected peaks, and discussed in the context of solvent effects or instrument calibration .

Advanced Research Question

Q. What in silico strategies are effective for predicting the biological targets and pharmacokinetic properties of this compound?

Methodological Answer: Computational approaches include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., kinases, GPCRs).
  • QSAR Modeling: Corrogate structural features (e.g., hydroxyl groups, lipophilicity) with bioactivity data from analogs like Pterisolic acid A or C.
  • Pharmacophore Mapping: Identify essential functional groups using tools like PHASE or MOE.
  • ADMET Prediction: Tools like SwissADME or pkCSM estimate bioavailability, BBB permeability, and toxicity. Researchers should validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) and report Matthews correlation coefficients (MCC) for model accuracy .

Advanced Research Question

Q. How should researchers design dose-response experiments to evaluate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

Pilot Studies: Establish a dynamic range using logarithmic dosing (e.g., 0.1–100 µM) in cell-based assays (e.g., apoptosis, ROS detection).

Positive/Negative Controls: Include known modulators of the target pathway (e.g., staurosporine for apoptosis).

Multi-Omics Integration: Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify downstream effectors.

Statistical Rigor: Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d).
Data should be visualized in dose-response curves (log[concentration] vs. response) with IC₅₀/EC₅₀ values and 95% confidence intervals .

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